
3-(p-Tolyl)azetidin-3-amine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of 3-(p-Tolyl)azetidin-3-amine dihydrochloride involves several steps. One common method includes the reaction of p-toluidine with chloroacetyl chloride to form an intermediate, which is then cyclized to produce the azetidine ring. The final product is obtained by treating the azetidine derivative with hydrochloric acid to form the dihydrochloride salt . Industrial production methods typically involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity .
化学反応の分析
3-(p-Tolyl)azetidin-3-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
科学的研究の応用
3-(p-Tolyl)azetidin-3-amine dihydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: It serves as a building block for the synthesis of various complex organic molecules.
Biology: The compound is used in the study of biological pathways and mechanisms, particularly those involving amine derivatives.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical drugs.
Industry: The compound is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-(p-Tolyl)azetidin-3-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of its use .
類似化合物との比較
3-(p-Tolyl)azetidin-3-amine dihydrochloride can be compared with other similar compounds, such as:
3-(p-Tolyl)azetidine: Lacks the amine group and dihydrochloride salt, resulting in different chemical properties and reactivity.
3-(p-Tolyl)azetidin-3-amine: Similar structure but without the dihydrochloride salt, affecting its solubility and stability.
p-Toluidine: A precursor in the synthesis of this compound, with different chemical properties and applications.
This compound stands out due to its unique combination of the azetidine ring, amine group, and dihydrochloride salt, which confer specific chemical and biological properties .
特性
分子式 |
C10H16Cl2N2 |
|---|---|
分子量 |
235.15 g/mol |
IUPAC名 |
3-(4-methylphenyl)azetidin-3-amine;dihydrochloride |
InChI |
InChI=1S/C10H14N2.2ClH/c1-8-2-4-9(5-3-8)10(11)6-12-7-10;;/h2-5,12H,6-7,11H2,1H3;2*1H |
InChIキー |
ZRCSTHNXRZFJLD-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2(CNC2)N.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



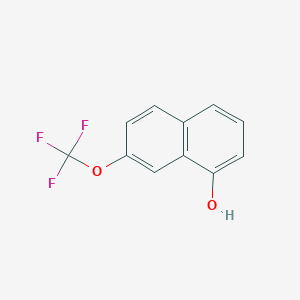
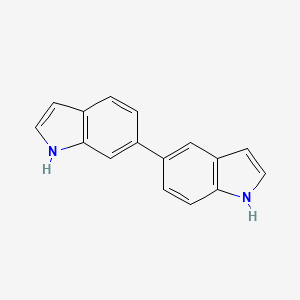




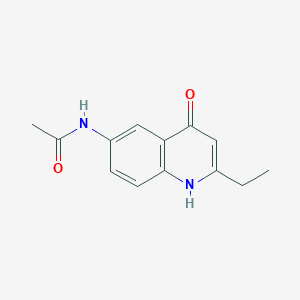


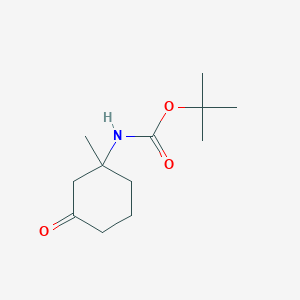

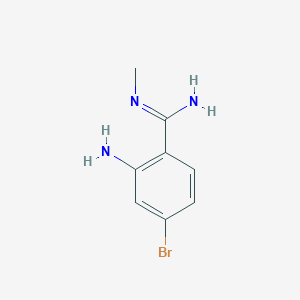
![4-Bromo-5-methoxypyrazolo[1,5-a]pyridine](/img/structure/B11878636.png)
